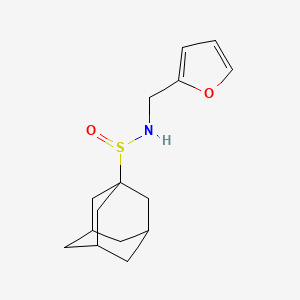
N-(2-furylmethyl)-1-adamantanesulfinamide
Descripción general
Descripción
N-(2-furylmethyl)-1-adamantanesulfinamide, also known as Fasudil, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in Japan in the 1980s and has since been researched for its ability to treat a variety of medical conditions.
Mecanismo De Acción
N-(2-furylmethyl)-1-adamantanesulfinamide works by inhibiting the activity of Rho-kinase, an enzyme that plays a key role in regulating smooth muscle contraction and cell migration. By inhibiting Rho-kinase, N-(2-furylmethyl)-1-adamantanesulfinamide can relax blood vessels, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-adamantanesulfinamide has been shown to have a variety of biochemical and physiological effects. It can reduce blood pressure, improve blood flow, and reduce inflammation in the brain. It can also inhibit cancer cell growth and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-furylmethyl)-1-adamantanesulfinamide is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and can be administered orally or intravenously. However, one limitation of N-(2-furylmethyl)-1-adamantanesulfinamide is that it can have off-target effects, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-furylmethyl)-1-adamantanesulfinamide. One area of interest is the use of N-(2-furylmethyl)-1-adamantanesulfinamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of N-(2-furylmethyl)-1-adamantanesulfinamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the off-target effects of N-(2-furylmethyl)-1-adamantanesulfinamide and to develop more selective inhibitors of Rho-kinase.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1-adamantanesulfinamide has been studied for its potential therapeutic applications in a variety of medical conditions, including cerebral vasospasm, stroke, pulmonary hypertension, and cancer. It has also been investigated for its ability to improve cognitive function and memory.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)adamantane-1-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(16-10-14-2-1-3-18-14)15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13,16H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFRCCFLFXLXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)adamantane-1-sulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



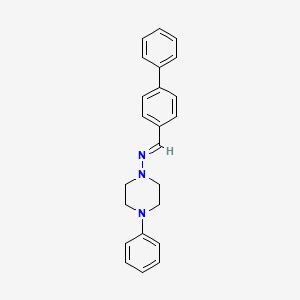
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)
![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)
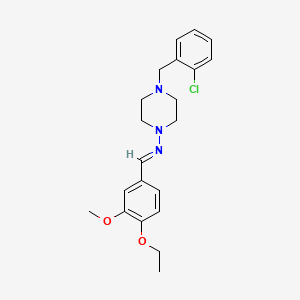
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B3910972.png)
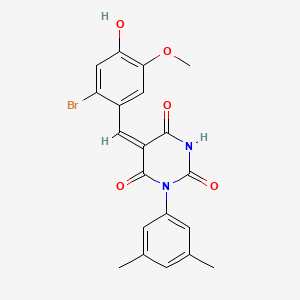
![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)
![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)
![N-[4-(dimethylamino)phenyl]-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B3911002.png)
![4-phenyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911009.png)
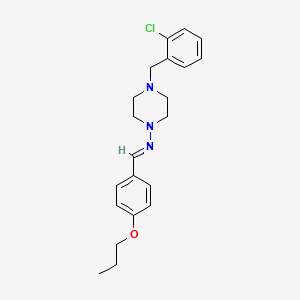

![5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911041.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911053.png)